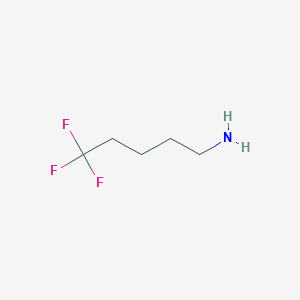

5,5,5-Trifluoropentan-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

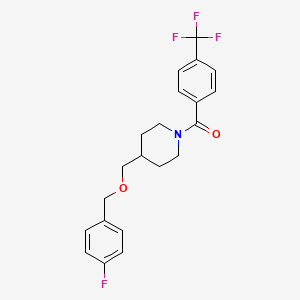

5,5,5-Trifluoropentan-1-amine is a chemical compound with the molecular formula C5H10F3N . It is used in various applications in the field of chemistry .

Synthesis Analysis

The synthesis of 5,5,5-Trifluoropentan-1-amine involves complex chemical reactions . The compound can be obtained from various suppliers, and it is usually available in the form of a powder .Molecular Structure Analysis

The molecular structure of 5,5,5-Trifluoropentan-1-amine consists of a pentane chain with three fluorine atoms attached to the fifth carbon atom and an amine group attached to the first carbon atom . The molecular weight of this compound is 141.13 .Physical And Chemical Properties Analysis

5,5,5-Trifluoropentan-1-amine is a powder at room temperature . It has a predicted boiling point of 96.0±40.0 °C and a predicted density of 1.076±0.06 g/cm3 . The pKa of this compound is predicted to be 10.16±0.10 .Scientific Research Applications

Selective Gas/Vapor Sorption and Nanomolar Sensing

The design of an amine-functionalized luminescent metal-organic framework (MOF) demonstrates selective gas/vapor sorption capabilities, including the ability to selectively adsorb CO2 over N2 and H2. This framework also showcases ultrafast and highly sensitive detection of 2,4,6-trinitrophenol (TNP) in water, with potential implications for environmental monitoring and security applications (Das & Mandal, 2018).

Catalyst-Free Trifluoroethylation of Amines

A practical, catalyst-free approach for the trifluoroethylation of amines presents a significant advancement in medicinal chemistry. This method allows for the manipulation of amine physicochemical properties through the introduction of fluorine, enhancing chemical stability, bioavailability, and binding affinity in drug candidates (Andrews, Faizova, & Denton, 2017).

Synthesis of Fluorinated Pyrroles

The development of a method for synthesizing 1-substituted 4-amino-2-(trifluoromethyl)-1H-pyrroles highlights the utility of 5,5,5-Trifluoropentan-1-amine in heterocyclic chemistry. This process involves the heterocyclization reaction of trifluoropentenones with amines, offering a straightforward route to a class of compounds with potential applications in pharmaceuticals and materials science (Aquino et al., 2015).

Guanylation Reaction Catalysis

Tris(pentafluorophenyl)borane is utilized as an efficient catalyst in the guanylation reaction of amines, demonstrating the role of 5,5,5-Trifluoropentan-1-amine in facilitating reactions under mild conditions. This method underscores the importance of fluorinated compounds in the development of new catalytic processes (Antiñolo et al., 2016).

Metal-Free Reduction of Amides

The application of tris(pentafluorophenyl)boron in the metal-free reduction of secondary and tertiary N-phenyl amides by hydrosilylation offers a new approach to amide reduction. This showcases the versatility of fluorinated compounds in promoting reductions that are tolerant of various functional groups (Chadwick, Kardelis, Lim, & Adronov, 2014).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

5,5,5-trifluoropentan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10F3N/c6-5(7,8)3-1-2-4-9/h1-4,9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXJKYHJIINJMFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10F3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,5,5-Trifluoropentan-1-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidin-2-one](/img/structure/B2736226.png)

![6-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2736234.png)

![2-bromo-5H,6H,6aH,7H,7aH-cyclopropa[c]quinoline](/img/structure/B2736245.png)

![2-[3-(anilinomethyl)-7-methoxy-2-oxoquinolin-1(2H)-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2736246.png)